molecular formula C17H21ClN2O5 B2892195 2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate CAS No. 1396878-92-4

2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate

Cat. No. B2892195
CAS RN: 1396878-92-4
M. Wt: 368.81
InChI Key: JMYOIRHXRGDNMD-UHFFFAOYSA-N
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Description

2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating the levels of dopamine in the brain.

Scientific Research Applications

Antimalarial Research

This compound has been studied for its potential in treating malaria, particularly strains resistant to current medications. Research indicates that derivatives of this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The presence of the piperidine moiety suggests that it may interfere with the life cycle of the parasite, offering a new avenue for antimalarial drug development.

Cancer Research

Some derivatives of this compound have shown antiproliferative effects against various human cell lines. This suggests potential applications in cancer research, where the compound could be used to develop treatments that target and inhibit the growth of cancer cells.

Mechanism of Action

Target of Action

Structurally similar 1, 4-disubstituted piperidines have been found to be highly selective for resistant plasmodium falciparum , suggesting potential antimalarial activity.

Mode of Action

Similar compounds have been found to inhibit the growth of plasmodium falciparum . This suggests that the compound may interact with its targets to inhibit their function, leading to the death of the parasite.

Biochemical Pathways

Given its potential antimalarial activity, it may affect pathways related to the survival and replication of plasmodium falciparum .

Pharmacokinetics

Similar compounds have been evaluated for their antiplasmodial activity in vitro , suggesting that they may have suitable bioavailability for this application.

Result of Action

Similar compounds have been found to inhibit the growth of plasmodium falciparum , suggesting that this compound may have a similar effect.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O.C2H2O4/c16-15-3-1-13(2-4-15)11-19-12-14-5-8-18(9-6-14)10-7-17;3-1(4)2(5)6/h1-4,14H,5-6,8-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYOIRHXRGDNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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